molecular formula C17H20N4OS B5509338 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE

Cat. No.: B5509338
M. Wt: 328.4 g/mol
InChI Key: WRXCHSCIITVFRJ-UHFFFAOYSA-N
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a triazole ring and a quinoline moiety. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a quinoline derivative under specific conditions. One common method involves the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF) to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The quinoline moiety can intercalate into DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar compounds include other triazole and quinoline derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Chloroquine: An antimalarial drug with a quinoline moiety.

    Voriconazole: Another antifungal agent with a triazole ring.

Compared to these compounds, 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combination of both triazole and quinoline structures, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12-9-17(2,3)21(14-8-6-5-7-13(12)14)15(22)10-23-16-19-18-11-20(16)4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXCHSCIITVFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=CN3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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